Di-n-octyldichlorosilane is a di-n-alkyldichlorosilane compound with the chemical formula C₁₈H₃₈Cl₂Si. It is primarily utilized as a precursor in the synthesis of various organosilicon compounds and plays a significant role in surface modification for biological applications. The compound is classified under organosilicon compounds, specifically as a silane, which are characterized by their silicon-carbon bonds.
Di-n-octyldichlorosilane can be synthesized through the reaction of octylmagnesium bromide with silicon tetrachloride. This reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:
The synthesis is conducted under controlled temperature conditions, usually at low temperatures to minimize side reactions and maximize yield. In industrial settings, large-scale reactors are employed, where parameters such as pressure, temperature, and concentration of reactants are meticulously controlled to achieve high purity and yield of the product.
Post-synthesis, purification techniques such as distillation or chromatography are utilized to remove any unreacted materials and by-products, ensuring that the final product meets the required specifications for further applications .
Di-n-octyldichlorosilane features a central silicon atom bonded to two octyl groups (C₈H₁₇) and two chlorine atoms. The molecular structure can be depicted as follows:
The presence of long octyl chains imparts unique physical properties such as increased hydrophobicity compared to shorter-chain analogs. This structural characteristic is crucial for its application in silanization processes .
Di-n-octyldichlorosilane undergoes several chemical reactions:
Di-n-octyldichlorosilane is primarily used for the silanization of metal oxide surfaces, which improves the interface between metal atoms and polymeric matrices.
The compound interacts with metal oxide surfaces through a process known as silanization. This involves the formation of covalent bonds between the silicon atom of di-n-octyldichlorosilane and hydroxyl groups on the metal oxide surface.
In addition to its use in surface modification, di-n-octyldichlorosilane has been implicated in enhancing the integration of titanium dioxide particles in polymer matrices, which is significant for applications in organic electronics .
Di-n-octyldichlorosilane exhibits several notable physical and chemical properties:
These properties make it suitable for various applications, particularly those requiring hydrophobic characteristics .
Di-n-octyldichlorosilane has a wide range of scientific applications:
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